molecular formula C8H9ClN2O B1367309 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 81532-47-0

2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B1367309
CAS RN: 81532-47-0
M. Wt: 184.62 g/mol
InChI Key: RUKMSXKHIXSVSQ-UHFFFAOYSA-N
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Description

“2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a chemical compound with the CAS Number: 81532-47-0 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine .


Molecular Structure Analysis

The InChI code for “2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is 1S/C8H9ClN2O/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine is involved in various synthetic processes. For instance, it is used in the synthesis of various 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines, which have been studied for their inhibitory activities against collagen-induced platelet aggregation and reserpine-induced hypothermia in mice (Sasaki et al., 1990). Additionally, studies have investigated the hydrogen-bonded chains in isostructural compounds related to this chemical, providing insights into their molecular interactions and crystal structures (Portilla et al., 2005).

Biological Activities and Pharmacological Potential

This compound is also a precursor in the synthesis of various biologically active compounds. For example, research has been conducted on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, highlighting its potential applications in pharmacology (Liu Guo-ji, 2009). Moreover, derivatives of this chemical have been synthesized and evaluated for antiviral activities, particularly against retroviruses (Hocková et al., 2003).

Structural and Conformational Studies

The compound's structure has been used to explore the conformational aspects of related chemical entities, influencing their biological activities. For instance, research has been done on the 3-D conformational shape of N-naphthyl-cyclopenta[d]pyrimidines and its impact on their potency as microtubule targeting agents and antitumor activity (Xiang et al., 2020).

Applications in Anticancer Research

The synthesis and evaluation of novel pyrido[3,4-d]pyrimidine derivatives, derived from similar compounds, demonstrate potential anticancer properties. These compounds exhibit selective activities against specific cancer cell lines, indicating their relevance in cancer treatment research (Wei & Malhotra, 2012).

Safety And Hazards

The safety information for “2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine” suggests avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

properties

IUPAC Name

2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKMSXKHIXSVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513341
Record name 2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine

CAS RN

81532-47-0
Record name 2-Chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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